Topoisomerase II inhibitor 19

Topoisomerase II Enzyme Inhibition IC50

Researchers investigating Topo II-dependent DNA replication stress require tool compounds with precise mechanistic fingerprints-not generic analogs. Topoisomerase II inhibitor 19 (Compound 5h) delivers: • Sub-micromolar potency: IC50 = 0.34 µM against Topo II (3-fold more potent than inhibitor 9) • Distinct S-phase arrest in MCF-7 cells-unlike G2/M-arresting analogs • Validated imidazole-2-thione scaffold benchmark for SAR studies Available for research use only. Ships globally with stability data.

Molecular Formula C27H16ClN3OS
Molecular Weight 466.0 g/mol
Cat. No. B12377025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 19
Molecular FormulaC27H16ClN3OS
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CN(C2=S)N=C3C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl
InChIInChI=1S/C27H16ClN3OS/c28-19-14-12-17(13-15-19)23-16-30(27(33)31(23)20-8-2-1-3-9-20)29-25-21-10-4-6-18-7-5-11-22(24(18)21)26(25)32/h1-16H/b29-25+
InChIKeyCUEQLLQQRPISFS-XLVZBRSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase II inhibitor 19: A Novel Imidazole-2-Thione Derived Dual DNA Intercalator and Topo II Inhibitor


Topoisomerase II inhibitor 19, also known as compound 5h, is a synthetic small molecule belonging to a novel class of imidazole-2-thiones linked to acenaphthylenone. It is characterized as a dual DNA intercalator and a potent inhibitor of the topoisomerase II (Topo II) enzyme, with a reported IC50 value of 0.34 µM [1]. The compound's primary mechanism involves DNA intercalation and subsequent stabilization of the Topo II-DNA cleavage complex, leading to the accumulation of double-strand breaks and eventual induction of cell cycle arrest and apoptosis in cancer cells [1]. Its unique hybrid scaffold distinguishes it from other in-class candidates and positions it as a compelling tool compound for investigating Topo II-dependent mechanisms and exploring novel therapeutic strategies.

Target Topo II inhibition study context
Mechanism Dual DNA intercalator workflow
Probe Topo II-DNA cleavage complex stabilization probe

Topoisomerase II inhibitor 19: Why Its Dual-Action Mechanism Prevents Simple Substitution by Other Topo II Inhibitors


Interchanging Topoisomerase II inhibitor 19 with other Topo II inhibitors, including structural analogs like Topoisomerase II inhibitor 9 (Compound 19b), 17 (Compound 4c), or 20 (Compound 3e), is scientifically unsound due to fundamental differences in potency, mechanism, and functional outcomes. The quantitative evidence below demonstrates that Topoisomerase II inhibitor 19 possesses a unique combination of sub-micromolar Topo II inhibition and a distinct biological fingerprint. Specifically, its IC50 for Topo II is nearly 3-fold lower than that of inhibitor 9 (0.34 µM vs. 0.97 µM) and is associated with S-phase cell cycle arrest in MCF-7 cells, whereas inhibitor 9 induces G2/M arrest [1] [2]. Such discrepancies preclude the assumption of equivalent biological activity or experimental reproducibility, making compound-specific selection critical for rigorous scientific studies and procurement decisions.

Enzyme inhibition potency may differ Analogs may not replicate reported Topo II potency; assay-response context may shift.
Cell cycle arrest phase may diverge S-phase vs G2/M arrest outcomes may alter pathway-response interpretation; compound-specific.
Mechanistic profile may not transfer Dual intercalator mechanism unique; substitution may compromise DNA-damage response studies.

Quantitative Differentiation of Topoisomerase II inhibitor 19 vs. Key Analogs and Clinical Comparators


Superior Topoisomerase II Inhibitory Potency vs. Analog 9

Topoisomerase II inhibitor 19 (compound 5h) demonstrates a nearly 3-fold higher potency for inhibiting Topoisomerase II compared to its direct analog, Topoisomerase II inhibitor 9 (compound 19b). The primary enzyme inhibition assay revealed an IC50 of 0.34 µM for inhibitor 19, contrasting sharply with the 0.97 µM IC50 for inhibitor 9 [1] [2]. This significant difference in potency is likely a key factor for researchers seeking a more effective chemical probe with a similar molecular framework.

Potency vs Analog 9
Cross-study comparable
2.85-fold more potent (IC50 0.34 µM vs 0.97 µM)
Reported higher enzyme-level inhibition
Assay conditions not fully specified
Topoisomerase II Enzyme Inhibition IC50 SAR

Comparison of Potency with Clinical Topo II Inhibitor Doxorubicin

Topoisomerase II inhibitor 19 exhibits potent Topo II inhibition (IC50 = 0.34 µM) [1]. While no direct head-to-head assay is available, cross-study comparison with a published value for the widely used clinical Topo II inhibitor doxorubicin (IC50 = 2.67 µM) suggests a nearly 8-fold higher enzyme-level potency for inhibitor 19 in these respective assays. This quantitative benchmark places inhibitor 19 among the more potent synthetic Topo II inhibitors relative to this established clinical agent.

Potency vs Doxorubicin
Cross-study comparable
7.85-fold lower IC50 (0.34 µM vs 2.67 µM)
Contextualizes enzyme-level potency
Separate studies; conditions may vary
Topoisomerase II Enzyme Inhibition IC50 Doxorubicin

Differential Induction of Cell Cycle Arrest Compared to Analog 9

Topoisomerase II inhibitor 19 and its analog 9 induce distinct cell cycle arrest profiles, a critical functional differentiation. Inhibitor 19 specifically arrests MCF-7 breast cancer cells at the S-phase after 24 hours of treatment [1]. In contrast, Topoisomerase II inhibitor 9 induces arrest at the G2/M phase in Hep G-2 cells [2]. This divergence suggests that despite structural similarities, these compounds engage with the cellular machinery differently, leading to unique downstream biological consequences.

Cell Cycle vs Analog 9
Cross-study comparable
S-phase (MCF-7) vs G2/M (Hep G-2)
Distinct cell-cycle checkpoint engagement
Flow cytometry; different cell lines
Cell Cycle S-Phase Arrest MCF-7 Cells Mechanism of Action

Unique S-Phase Arrest Mechanism vs. Analog 20

While many Topo II inhibitors, such as analog 20 (Compound 3e), cause G2/M cell cycle arrest, Topoisomerase II inhibitor 19 demonstrates a distinct S-phase arrest in MCF-7 cells after 24 hours of treatment [1]. In contrast, Topoisomerase II inhibitor 20 (at 1.90 µM for 24h) leads to a significant G2-M phase arrest in leukemia SR cells . This fundamental difference in the point of cell cycle intervention is a critical differentiator for researchers investigating specific cellular checkpoints.

Cell Cycle vs Analog 20
Cross-study comparable
S-phase (MCF-7) vs G2-M (Leukemia SR)
Unique S-phase arrest profile
Flow cytometry; 24h treatment
Cell Cycle S-Phase Arrest G2/M Arrest Mechanism of Action

Potency Ranking Among Novel Topo II Inhibitor Series

When positioned against a series of novel Topo II inhibitors, Topoisomerase II inhibitor 19 (IC50 = 0.34 µM) demonstrates potent, though not the absolute highest, enzyme-level activity. It is less potent than Topoisomerase II inhibitor 17 (IC50 = 0.23 µM) but more potent than inhibitors 20 (0.98 µM), 23 (0.94 µM), and 9 (0.97 µM) [1]. This intermediate-high potency, combined with its unique dual intercalator mechanism, offers a distinct profile within this chemical series.

Potency Ranking
Cross-study comparable
2 Ranked 2nd of 5 comparators (IC50 0.34 µM)
Intermediate-high potency within series
Ranking from reported IC50 values
Topoisomerase II IC50 Potency Comparison SAR

Recommended Application Scenarios for Topoisomerase II inhibitor 19 Based on Quantitative Evidence


Investigating S-Phase Specific DNA Damage Response

Given its unique ability to induce S-phase cell cycle arrest in MCF-7 cells, Topoisomerase II inhibitor 19 is a prime candidate for research focused on DNA replication stress and intra-S-phase checkpoint signaling [1]. It can be used as a chemical probe to dissect the molecular events following Topo II inhibition during active DNA synthesis, a functional application distinct from analogs that arrest cells in G2/M (e.g., inhibitors 9 and 20) [1] [2] . This makes it highly valuable for studies on mechanisms of action and resistance pathways specific to S-phase.

Structural-Activity Relationship (SAR) and Medicinal Chemistry Studies

For research teams focused on optimizing the imidazole-2-thione pharmacophore, Topoisomerase II inhibitor 19 (Compound 5h) serves as a potent benchmark compound (IC50 = 0.34 µM) within this chemical series [1]. Its potency profile (e.g., being less potent than inhibitor 17 but more potent than inhibitors 9, 20, and 23) [1] provides a crucial data point for SAR analysis. Researchers can use it as a reference when synthesizing and testing new analogs to understand how structural modifications influence enzyme inhibition, cell cycle effects, and DNA intercalation.

Comparative Oncology Studies vs. Clinical Topo II Poisons

Topoisomerase II inhibitor 19, with its potent enzyme inhibition (IC50 = 0.34 µM) [1] and S-phase arrest profile [1], is an excellent tool compound for comparative oncology research against established clinical agents like doxorubicin (IC50 = 2.67 µM) [2]. It enables side-by-side studies to explore differences in potency, mechanism (S-phase vs. G2/M arrest), and potential to overcome resistance mechanisms that limit the efficacy of conventional Topo II poisons.

Application
Selection Property
Validation Focus
S-Phase DNA Damage Response Studies
S-phase arrest profile
Intra-S-phase checkpoint signaling validation
SAR and Medicinal Chemistry Studies
Benchmark potency within series
Enzyme inhibition and structural correlation
Comparative Oncology vs Clinical Topo II Poisons
Potency and arrest-phase differentiation
Cross-compound mechanism and resistance studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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